2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-5-7-13(8-6-12)16-10-21-18(24-11-17(20)23)22(16)15-4-2-3-14(19)9-15/h2-10H,11H2,1H3,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUVDGWWNNWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde, an amine, and a source of ammonia or an ammonium salt. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Chlorophenyl and p-Tolyl Groups: The chlorophenyl and p-tolyl groups are introduced through electrophilic aromatic substitution reactions. These reactions involve the use of chlorobenzene and toluene derivatives, respectively, in the presence of a suitable catalyst.
Thioacetamide Formation: The final step involves the introduction of the thioacetamide moiety. This is typically achieved through the reaction of the imidazole derivative with thioacetic acid or a thioacetamide precursor under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Reagents such as sodium methoxide and potassium tert-butoxide are often employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate; typically carried out in organic solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research indicates that 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits significant antimicrobial and antifungal activities. Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, making it a candidate for therapeutic applications against infections. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for microbial survival.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may modulate biological pathways involved in cancer progression by targeting specific molecular receptors or enzymes. Molecular docking studies have indicated strong binding affinities with various cancer-related targets, suggesting potential efficacy in inhibiting tumor growth .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans. The compound was tested at varying concentrations, revealing a dose-dependent response in inhibiting microbial growth. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, this compound was evaluated against several cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3). The compound exhibited cytotoxic effects with IC50 values in the micromolar range, suggesting it could be developed into a therapeutic agent for cancer treatment. Further studies are needed to elucidate the exact mechanisms by which it induces apoptosis in cancer cells .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | Contains o-tolyl instead of p-tolyl | Different substitution pattern may affect reactivity |
| 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | Lacks chlorination at one position | Potentially different biological activity due to structural differences |
| N-(3-chlorophenyl)-2-((1-(p-tolyl)-5-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide | Varies in substitution on imidazole ring | Different reactivity and applications due to structural variations |
This table highlights how variations in substitution patterns can influence the biological activities of similar compounds.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. Its effects on these pathways contribute to its potential therapeutic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives reported in recent literature, focusing on substitutions, synthetic strategies, and biological activities.
Structural Analogues and Substituent Effects
Key Observations:
- Halogen vs. In contrast, the p-tolyl group (electron-donating methyl) may improve solubility and membrane permeability .
- Core Heterocycle Variations: Compounds with benzoimidazole cores (e.g., 9c ) exhibit altered planarity compared to the target’s imidazole core, which could influence interactions with enzymes like α-glucosidase .
- Thioacetamide Linker: The thioether-acetamide moiety is conserved across analogues, suggesting its role in hydrogen bonding or chelation with biological targets .
Biological Activity
The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a member of the imidazole derivative family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through various studies, highlighting its potential mechanisms of action, efficacy against pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Imidazole ring : A five-membered aromatic ring containing two nitrogen atoms.
- Thioether linkage : Connecting the imidazole to the acetamide group.
- Substituents : A 3-chlorophenyl group and a p-tolyl group, which may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with imidazole rings exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1 below.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 | |
| Escherichia coli | 0.22 | |
| Candida albicans | 0.0048 | |
| Pseudomonas aeruginosa | 0.5 |
The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions essential for enzymatic functions, while the chlorophenyl and tolyl groups may interact with hydrophobic pockets in proteins, influencing their activity . This interaction can lead to inhibition of critical pathways in microbial cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound was found to significantly inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The compound demonstrated a superior percentage reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
Case Study 2: Synergistic Effects
Another research project explored the synergistic effects of combining this compound with traditional antibiotics. The results indicated that when used in conjunction with Ciprofloxacin and Ketoconazole, the MIC values for both antibiotics were significantly reduced, suggesting a potential role for this compound in combination therapies against resistant strains .
Q & A
Q. What are the standard synthetic routes for preparing 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a thiol-containing imidazole intermediate and 2-chloroacetamide derivatives. For example, reacting 5-(p-tolyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol with 2-chloroacetamide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux conditions (60–80°C, 6–12 hours). Post-reaction purification via column chromatography or recrystallization (ethanol/water mixtures) ensures ≥95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the imidazole ring substitution pattern, thioether linkage, and acetamide moiety. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm for p-tolyl) .
- IR Spectroscopy : Validate the thioether (C-S stretch, ~650 cm⁻¹) and acetamide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functional groups.
- Elemental Analysis : Verify molecular formula (e.g., C23H19ClN3OS) and purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding affinity. Halogen positioning (e.g., 3-chlorophenyl vs. 4-chlorophenyl) significantly impacts cytotoxicity and solubility .
- Pharmacokinetic Optimization : Introduce alkyl chains or polyethylene glycol (PEG) groups to improve bioavailability. Monitor logP values and metabolic stability using in vitro microsomal assays .
Q. What experimental strategies resolve contradictions in cytotoxicity data (e.g., varying IC50 values)?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities can skew results .
- Assay Standardization : Replicate cytotoxicity assays (e.g., MTT) across multiple cancer cell lines (e.g., MCF-7, HeLa) under controlled conditions (e.g., 48-hour exposure, 5% CO₂). Include positive controls (e.g., doxorubicin) and normalize data to cell viability .
Q. Which computational tools predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II, COX-2). Validate poses via MD simulations (GROMACS) to assess stability .
- QSAR Modeling : Develop quantitative models using descriptors like polar surface area and H-bond donors to correlate structural features with activity .
Q. How can derivatization reactions expand the compound’s utility in drug discovery?
- Methodological Answer :
- Functionalization : React the acetamide moiety with hydrazine to form hydrazide derivatives, enhancing antiviral potential. Use Mitsunobu conditions to introduce heterocycles (e.g., triazoles) for improved kinase inhibition .
- Cross-Coupling : Apply Suzuki-Miyaura reactions to diversify the aryl groups, optimizing steric and electronic properties .
Methodological Challenges & Solutions
Q. What strategies ensure stability during long-term storage?
Q. How are analytical methods optimized for quantifying this compound in biological matrices?
- Methodological Answer : Develop an LC-MS/MS protocol with a C8 column (2.1 × 50 mm, 3.5 µm) and mobile phase (0.1% formic acid in water/acetonitrile). Use deuterated internal standards (e.g., d4-acetamide) for quantification in plasma or tissue homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
